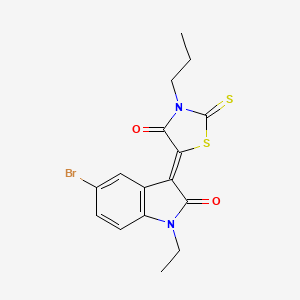
3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(2,4-diclorofenil)-1-M-tolil-1H-pirazol-5-carboxílico es un compuesto químico que pertenece a la clase de los ácidos pirazolcarboxílicos. Este compuesto se caracteriza por la presencia de un grupo diclorofenilo y un grupo tolilo unidos a un anillo de pirazol, que está además sustituido con un grupo ácido carboxílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-(2,4-diclorofenil)-1-M-tolil-1H-pirazol-5-carboxílico suele implicar la reacción de 2,4-diclorobenzaldehído con metilhidrazina para formar la hidrazona correspondiente. Este intermedio se cicla a continuación para formar el anillo de pirazol. El paso final implica la introducción del grupo ácido carboxílico mediante una reacción de carboxilación. Las condiciones de reacción suelen requerir el uso de catalizadores y disolventes específicos para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para las aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-(2,4-diclorofenil)-1-M-tolil-1H-pirazol-5-carboxílico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o un aldehído.
Sustitución: El grupo diclorofenilo puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas y los tioles pueden utilizarse en condiciones básicas o ácidas.
Principales productos
Los principales productos que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aldehídos.
Aplicaciones Científicas De Investigación
El ácido 3-(2,4-diclorofenil)-1-M-tolil-1H-pirazol-5-carboxílico tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con la inhibición enzimática y las interacciones proteína-ligando.
Industria: Se utiliza en el desarrollo de agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(2,4-diclorofenil)-1-M-tolil-1H-pirazol-5-carboxílico implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, afectando así las vías bioquímicas implicadas. Las dianas moleculares y las vías exactas pueden variar en función de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2,4-diclorofenilacético
- Ácido 2,4-diclorofenoxiacético
- Ácido 3-(2,4-diclorofenil)propiónico
Singularidad
El ácido 3-(2,4-diclorofenil)-1-M-tolil-1H-pirazol-5-carboxílico es único debido a la presencia de grupos diclorofenilo y tolilo unidos al anillo de pirazol. Esta característica estructural confiere propiedades químicas y reactividad distintas en comparación con otros compuestos similares. Su patrón de sustitución específico y sus grupos funcionales lo convierten en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
618383-12-3 |
|---|---|
Fórmula molecular |
C17H12Cl2N2O2 |
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
5-(2,4-dichlorophenyl)-2-(3-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-3-2-4-12(7-10)21-16(17(22)23)9-15(20-21)13-6-5-11(18)8-14(13)19/h2-9H,1H3,(H,22,23) |
Clave InChI |
CRMANJSACRBXOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-(2-Nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12026721.png)





![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12026774.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12026782.png)

![N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026793.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12026799.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12026805.png)

